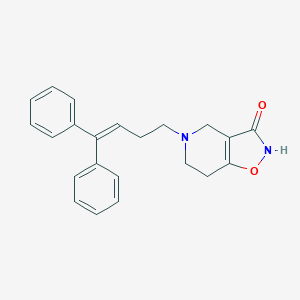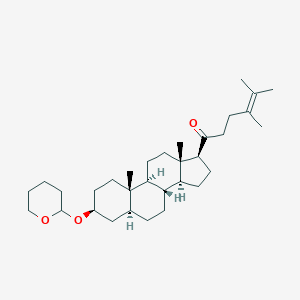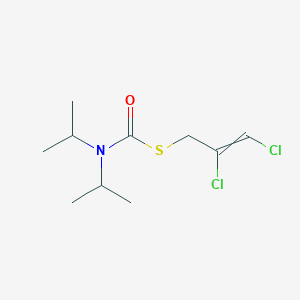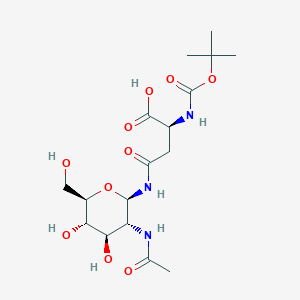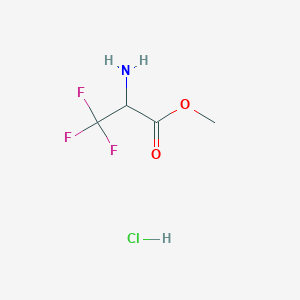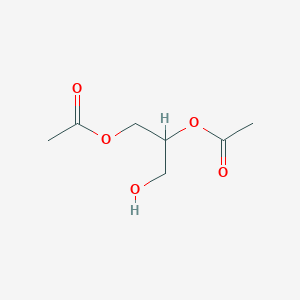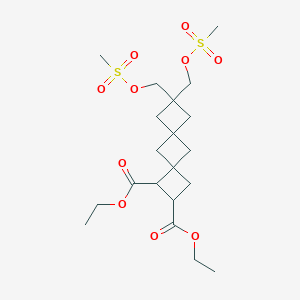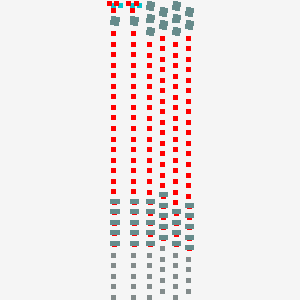
PM-104
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PM-104 is a compound that combines europium and molybdenum ions with water molecules. Europium is a rare earth element known for its luminescent properties, while molybdenum is a transition metal with various industrial applications. The combination of these elements in a hydrated form creates a compound with unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of europium(3+); molybdenum(6+); hectahydrate typically involves the reaction of europium oxide (Eu2O3) with molybdenum trioxide (MoO3) in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as:
Eu2O3+3MoO3+6H2O→2Eu3++3MoO42−+6H2O
Industrial Production Methods
Industrial production of europium(3+); molybdenum(6+); hectahydrate involves large-scale synthesis using high-purity starting materials. The reaction is typically conducted in a reactor where temperature, pressure, and pH are carefully controlled to optimize yield and purity. The resulting compound is then purified through crystallization and filtration processes.
Análisis De Reacciones Químicas
Types of Reactions
PM-104 undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Europium can exist in multiple oxidation states, and the compound can participate in redox reactions where europium is reduced or oxidized.
Substitution Reactions: The compound can undergo substitution reactions where ligands or water molecules are replaced by other chemical species.
Common Reagents and Conditions
Common reagents used in reactions with europium(3+); molybdenum(6+); hectahydrate include acids, bases, and complexing agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from reactions involving europium(3+); molybdenum(6+); hectahydrate depend on the specific reaction conditions. For example, in an acidic medium, the compound may form europium chloride and molybdenum oxide.
Aplicaciones Científicas De Investigación
PM-104 has several scientific research applications, including:
Luminescent Materials: Europium’s luminescent properties make the compound useful in developing phosphors for display screens and lighting.
Catalysis: The compound can act as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biomedical Research: Europium-based compounds are used in imaging and diagnostic applications due to their unique optical properties.
Environmental Science: The compound is studied for its potential in removing heavy metals and radioactive elements from wastewater.
Mecanismo De Acción
The mechanism by which europium(3+); molybdenum(6+); hectahydrate exerts its effects involves the interaction of europium and molybdenum ions with target molecules. Europium ions can transfer energy to other molecules, leading to luminescence. Molybdenum ions can participate in redox reactions, altering the oxidation state of target molecules and facilitating chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Europium(III) chloride hexahydrate: Similar in that it contains europium and water molecules, but lacks molybdenum.
Molybdenum trioxide: Contains molybdenum but lacks europium and water molecules.
Europium(III) nitrate hexahydrate: Another europium-based compound with different anions and properties.
Uniqueness
PM-104 is unique due to the combination of europium and molybdenum ions in a hydrated form. This combination imparts distinct luminescent and catalytic properties, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
130729-68-9 |
|---|---|
Fórmula molecular |
Eu4H106Mo29N12O129-176 |
Peso molecular |
5729 g/mol |
Nombre IUPAC |
dodecaazanium;europium(3+);molybdenum;oxygen(2-);nonacosahydrate |
InChI |
InChI=1S/4Eu.29Mo.12H3N.29H2O.100O/h;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;12*1H3;29*1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q4*+3;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;100*-2/p+12 |
Clave InChI |
OWJCOQJHDFFSGY-UHFFFAOYSA-Z |
SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
SMILES canónico |
[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Eu+3].[Eu+3].[Eu+3].[Eu+3] |
Sinónimos |
PM 104 PM-104 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


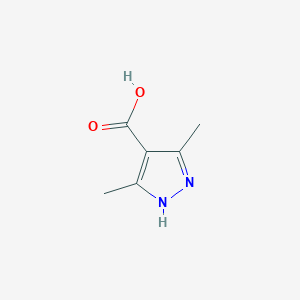
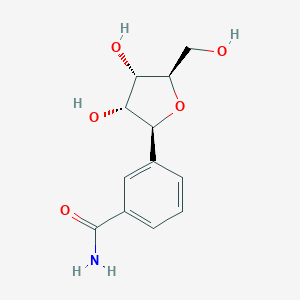
![1-[4-(Cycloheptylamino)pyridin-3-yl]sulfonyl-3-cyclohexylthiourea](/img/structure/B165984.png)
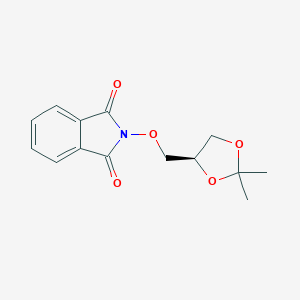
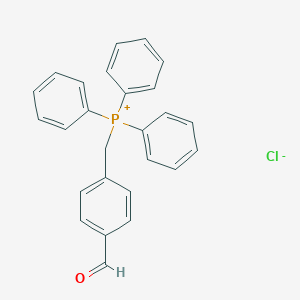
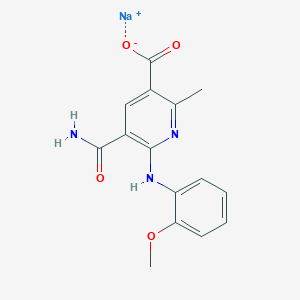
![(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B165993.png)
